2,2'-Sulfinyldi(bicyclo[2.2.1]heptane)
Description
Properties
CAS No. |
62615-69-4 |
|---|---|
Molecular Formula |
C14H22OS |
Molecular Weight |
238.39 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylsulfinyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22OS/c15-16(13-7-9-1-3-11(13)5-9)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
IDVNNGSAFLLZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2S(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[2.2.1]heptane Derivatives
The bicyclo[2.2.1]heptane skeleton serves as the foundational unit for the target compound. Two primary approaches dominate its synthesis: Diels-Alder cycloaddition and catalytic isomerization .
Diels-Alder Reaction Approaches
The Diels-Alder reaction between cyclopentadiene and dienophiles like 2-butene or crotonaldehyde is a cornerstone for constructing bicyclo[2.2.1]heptane derivatives. For instance, the patent by details a one-step method where cyclopentadiene reacts with 2-butene at 150–350°C under autogenous pressure, yielding 5,6-dimethylbicyclo[2.2.1]hept-2-ene. This intermediate undergoes isomerization using solid acid catalysts (e.g., alumina or silica-alumina) to produce 2-methylene-3-methylbicyclo[2.2.1]heptane or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
Recent advancements, such as those by Li et al., employ 1,4-bis(silyloxy)-1,3-cyclopentadienes in intermolecular Diels-Alder reactions to generate oxy-functionalized bicyclo[2.2.1]heptane skeletons. These methods highlight the versatility of Diels-Alder chemistry in introducing substituents critical for subsequent functionalization.
Table 1: Comparative Diels-Alder Conditions for Bicyclo[2.2.1]heptane Synthesis
Isomerization and Catalytic Methods
Post-Diels-Alder isomerization is pivotal for refining substituent positions. The patent by demonstrates that 5,6-dimethylbicyclo[2.2.1]hept-2-ene isomerizes to 2,3-dimethylbicyclo[2.2.1]hept-2-ene using acidic catalysts like silica-alumina. This step ensures optimal spatial arrangement for subsequent sulfur incorporation.
Introducing sulfur moieties to the bicyclo[2.2.1]heptane framework requires precise functionalization. Two stages are critical: thiol group introduction and oxidative sulfinyl bridge formation .
Thiol Group Introduction
Thiolation of bicyclo[2.2.1]heptane derivatives typically involves nucleophilic substitution at halogenated positions. For example, bromination of 2-methylene-3-methylbicyclo[2.2.1]heptane followed by treatment with sodium hydrosulfide (NaSH) yields thiol-terminated intermediates. Alternative routes, such as radical thiol-ene reactions, offer regioselectivity but require UV initiation.
Oxidative Formation of Sulfinyl Group
Oxidation of the sulfide bridge to sulfinyl is achieved using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). Controlled oxidation at 0–25°C prevents over-oxidation to sulfone, with yields sensitive to solvent polarity and catalyst presence.
Table 2: Oxidation Conditions for Sulfinyl Bridge Formation
| Sulfide Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Bicyclo-heptane sulfide | H₂O₂ (30%) | Methanol | 0–5 | 75–80 |
| Bicyclo-heptane sulfide | mCPBA | Dichloromethane | 25 | 85–90 |
| Custom sulfides | Ozone | Ethanol | -10 | 60–70 |
Coupling Strategies for Dimer Formation
Coupling two thiol-functionalized bicyclo[2.2.1]heptane units necessitates strategies that preserve stereochemistry and bridge integrity.
Nucleophilic Substitution
Reaction of brominated bicyclo[2.2.1]heptane derivatives with sodium sulfide (Na₂S) forms a sulfide bridge, which is subsequently oxidized. This method, while straightforward, risks disulfide byproducts if oxidation is premature.
Optimization and Catalytic Considerations
Catalyst selection profoundly impacts yield and selectivity. Solid acid catalysts like alumina enhance isomerization efficiency, while transition-metal catalysts (e.g., vanadium) improve oxidation kinetics. Solvent effects, particularly in polar aprotic media like DMF, stabilize intermediates during sulfur incorporation.
Analytical Characterization
Nuclear magnetic resonance (NMR) and X-ray crystallography are indispensable for verifying sulfinyl bridge formation. The title compound’s dihedral angle between bicyclo units, analogous to 17.2° observed in related structures, confirms spatial orientation. Mass spectrometry further validates molecular integrity, with fragmentation patterns aligning with sulfinyl-bridged dimers.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors or pharmaceutical intermediates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2,2’-Sulfinyldi(bicyclo[2.2.1]heptane) exerts its effects involves its interaction with molecular targets through its sulfinyl group and bicyclic structure. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The bicyclic structure provides rigidity and strain, which can affect the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Topological Complexity
The sulfinyl bridge in 2,2'-Sulfinyldi(bicyclo[2.2.1]heptane) introduces a disconnection point that differs from other bicycloheptane derivatives. For instance:
- Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride () has two amine groups, enabling hydrogen bonding and salt formation, whereas the sulfinyl group offers dipole-dipole interactions and chiral centers.
- Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] () features a spiro junction, reducing ring strain compared to the sulfinyl bridge but increasing torsional rigidity.
Topological complexity indices (e.g., NS, NT) from rank disconnection strategies. The sulfinyl-linked compound likely requires strategic bond cleavage at the S=O bridge, similar to disconnections in aza derivatives, but with distinct electronic effects due to sulfur’s polarizability .
Physicochemical Properties
*Estimated based on bicyclo[2.2.1]heptane (MW 94.2) ×2 + sulfinyl (SO, MW 64).
- Polarity: The sulfinyl group enhances polarity compared to non-polar aryl () or spiro () derivatives, improving solubility in polar solvents.
Research Findings and Challenges
- Synthesis Complexity : Retrosynthetic analysis () suggests that sulfinyl-linked disconnections are less explored than amine or halogen derivatives, posing synthetic challenges.
- Spectroscopic Differentiation : IR spectroscopy () can distinguish sulfinyl (S=O stretch ~1050 cm⁻¹) from C-Cl (550–650 cm⁻¹) or aryl C-H (~3000 cm⁻¹) groups.
- Data Gaps : Direct experimental data on 2,2'-Sulfinyldi(bicyclo[2.2.1]heptane) are absent in the evidence, necessitating extrapolation from analogous systems.
Q & A
Q. What is the structural significance of the bicyclo[2.2.1]heptane scaffold in designing bioactive molecules?
The bicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry due to its rigidity and stereochemical diversity, which enhances binding affinity and metabolic stability. For example, camphor, sordarins, and santalols (natural products) and drug candidates like LMV-6015 and AMG 221 utilize this scaffold . Its incorporation into chiral auxiliaries (e.g., bornanesultam) and ligands (e.g., diphonane) further supports asymmetric synthesis .
Q. What spectroscopic methods are critical for characterizing 2,2'-sulfinyldi(bicyclo[2.2.1]heptane)?
Key techniques include:
- NMR spectroscopy : To resolve stereochemical descriptors (e.g., endo vs. exo substituents) and confirm sulfinyl group orientation .
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis (e.g., via HP-GC/MS/IRD) .
- IR spectroscopy : To identify functional groups like C-F or S=O bonds in derivatives .
Q. What are common synthetic routes to bicyclo[2.2.1]heptane derivatives?
- Favorskiy rearrangement : Used to convert α-diazo ketones of bicyclo[2.2.1]heptanes into functionalized derivatives (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid) .
- Photochemical ring contraction : Generates strained bicyclo[2.1.1]hexane systems from diazo precursors .
- Chiral auxiliary-based synthesis : Bornanesultam-mediated enantioselective methods for asymmetric functionalization .
Advanced Research Questions
Q. How can enantioselective synthesis of 2,2'-sulfinyldi(bicyclo[2.2.1]heptane) be optimized for high enantiomeric excess (ee)?
- Ligand design : Use transition-metal catalysts with chiral ligands (e.g., dibenzyldiene or diphonane) to control stereochemistry .
- Kinetic resolution : Employ enzymatic or chemical resolution techniques during sulfinyl group introduction .
- Computational modeling : Predict steric and electronic effects of substituents using DFT to guide reaction conditions .
Q. What computational approaches are used to predict the stability and detonation properties of bicyclo[2.2.1]heptane-based high-energy-density compounds (HEDCs)?
- Heat of formation (HOF) calculations : Assess thermodynamic stability using Gaussian or similar software .
- Bond dissociation energy (BDE) analysis : Identify weak bonds (e.g., C-NO₂ vs. N-NO₂) to optimize impact sensitivity .
- Detonation velocity (D) and pressure (P) modeling : Apply Kamlet-Jacobs equations based on density and molecular composition .
Q. How should researchers address discrepancies in synthetic yield data for bicyclo[2.2.1]heptane derivatives?
- Reaction condition audits : Compare solvent polarity, temperature, and catalyst loading across studies (e.g., Favorskiy rearrangement vs. photochemical methods) .
- Stereochemical validation : Use X-ray crystallography or NOESY NMR to confirm endo/exo isomer ratios, which may affect reported yields .
- Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to minimize variability .
Methodological Guidance
Q. What strategies are recommended for designing experiments to study the bioactivity of 2,2'-sulfinyldi(bicyclo[2.2.1]heptane) derivatives?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., sulfinyl vs. fluoro groups) and assay against target receptors .
- Toxicity screening : Use bacterial genotoxicity assays (e.g., Ames test) to evaluate mutagenic potential, as demonstrated for related bicyclo compounds .
- In silico docking : Perform molecular docking with AutoDock Vina to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
